7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol
Description
Properties
IUPAC Name |
7-methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-7-11(10-5-3-2-4-6-10)14-12-8-13(17)15-16(9)12/h2-8H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPLVWUWPHQOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=O)NN12)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352244 | |
| Record name | 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91902-03-3 | |
| Record name | 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-phenyl-1H-pyrazole-3-carboxylic acid with methylamine, followed by cyclization with formamide . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring facilitates regioselective functionalization at position 3 under mild conditions ( ):
Notably, the 7-methyl and 5-phenyl groups exert steric and electronic effects, suppressing para-substitution on the aryl rings ( ).
Cross-Coupling Reactions
The 7-methyl group participates in C–H activation pathways for late-stage diversification ( ):
Biological Activity Correlations
Structural modifications significantly impact pharmacological properties:
Stability and Reactivity Trends
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pH-dependent tautomerism : The 2-hydroxyl group exists in equilibrium between keto (pyrimidinone) and enol forms, influencing solubility ( ).
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Oxidative stability : Resists autooxidation at RT but degrades under strong oxidants (e.g., KMnO₄) to pyrazole-5-carboxylic acids ( ).
Experimental data confirms the compound's versatility as a scaffold for medicinal chemistry and materials science applications.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its potential anticancer properties. Research has demonstrated that derivatives of this scaffold exhibit significant activity against various cancer cell lines. For example, a recent study screened a library of synthesized pyrazolo[1,5-a]pyrimidin-7-ols for their anticancer activity against the MDA-MB-231 human breast cancer cell line using the MTT assay. Although none of the tested compounds showed significant growth inhibition, further investigations into triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines yielded promising results in terms of growth inhibition and decreased cell viability .
Enzymatic Inhibition
7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol has also been studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, making it a candidate for developing drugs aimed at treating diseases through enzyme modulation. For instance, high-throughput screening identified related compounds as potential leads against tuberculosis by inhibiting specific bacterial enzymes .
Material Science Applications
The unique properties of pyrazolo[1,5-a]pyrimidines extend beyond medicinal chemistry into material science. These compounds have been utilized in developing materials with significant photophysical properties. Their ability to form stable complexes with metals makes them useful in catalysis and the synthesis of complex organic molecules . The halogenation of pyrazolo[1,5-a]pyrimidines has been explored to enhance their reactivity and functionalization potential, which is crucial for creating advanced materials with tailored properties .
Summary of Case Studies
Mechanism of Action
The mechanism of action of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Key analogs include:
7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine
- Substituents : Chloro (position 7), methyl (position 5), phenyl (position 2).
- Synthesis: Derived from bromination or iodination of hydrazino precursors .
- Properties : The chloro group increases lipophilicity, enhancing membrane permeability compared to the hydroxylated analog. However, this may reduce solubility in aqueous media .
Triazole-Linked Glycohybrids
- Substituents : Triazole-linked sugars (e.g., D-glucose, D-galactose) at position 7.
- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (click chemistry) between azido glycosides and alkyne-modified pyrazolo[1,5-a]pyrimidines .
- Properties : Glycosylation improves solubility and bioavailability. These hybrids exhibit anticancer activity, with IC50 values in the micromolar range against breast and colon cancer cell lines .
5-Methyl-7-pentafluoroethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
- Substituents : Pentafluoroethyl (position 7), carboxylic acid (position 2).
- Properties : The electron-withdrawing pentafluoroethyl group enhances metabolic stability, while the carboxylic acid enables salt formation, improving aqueous solubility .
Morpholino Derivatives
- Substituents: Morpholino groups (position 7).
- Synthesis : Propargylation followed by click chemistry or nucleophilic substitution .
- Pharmacology: Morpholino-substituted derivatives show potent kinase inhibition (e.g., TTK inhibitors) with IC50 values <100 nM, attributed to polar interactions in hydrophobic binding pockets .
Pharmacological and Physicochemical Comparison
*LogP values estimated based on substituent contributions.
Therapeutic Potential
- Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines with polar moieties (e.g., hydroxyl, morpholino) show enhanced binding to kinase ATP pockets, as seen in TTK inhibitors .
- Anticancer Activity : Glycohybrids leverage sugar moieties for targeted delivery, reducing off-target toxicity .
Biological Activity
7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol is a heterocyclic compound with a molecular formula of C13H11N3O and a molecular weight of 225.25 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides an in-depth exploration of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves cyclization reactions of pyrazole derivatives. Various synthetic routes have been documented, as summarized in the following table:
| Method | Reagents | Conditions |
|---|---|---|
| Cyclization | 5-Phenyl-1H-pyrazole-3-carboxylic acid + Methylamine | Heat in formamide |
| Oxidation | This compound | Under acidic conditions |
| Substitution | This compound | Various alkyl/aryl halides |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains with promising results. In a study evaluating the antibacterial activity of pyrazolo[1,5-a]pyrimidine derivatives, compounds similar to this one demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's potential as an antitumor agent has been investigated through various in vitro assays. A study focusing on the anticancer activity of synthesized pyrazolo[1,5-a]pyrimidine derivatives revealed that while some derivatives showed limited growth inhibition against MDA-MB-231 (human breast cancer) cell lines, modifications to the structure could enhance this activity .
In another research effort, a library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines was screened for anticancer properties. The findings indicated that specific structural modifications could lead to improved efficacy against cancer cell lines .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism often involves enzyme inhibition, particularly targeting kinases involved in cell proliferation. By binding to the active sites of these enzymes, the compound prevents substrate binding and subsequent catalytic activity .
Study on Antimycobacterial Activity
A notable study evaluated the antimycobacterial properties of pyrazolo[1,5-a]pyrimidine derivatives against Mycobacterium tuberculosis. The results indicated that certain structural modifications led to enhanced activity against M.tb., highlighting the importance of substitution patterns on biological efficacy .
Clinical Implications
The potential clinical applications of this compound necessitate further investigation into its pharmacokinetics and toxicity profiles. Future clinical trials are essential to establish safety and efficacy in human subjects .
Q & A
Q. How to design derivatives to enhance solubility without compromising activity?
- Polar substituents : Introduce sulfonate or tertiary amine groups at position 5. Prodrug strategies : Mask the 2-OH group as a phosphate ester for improved aqueous solubility, with enzymatic cleavage in vivo . Co-crystallization : Use co-solvents (e.g., PEG 400) to stabilize hydrated forms during formulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
